molecular formula C11H11NO3S B12745170 Cinnamic acid, 4-nitrothio-, O-ethyl ester CAS No. 117666-88-3

Cinnamic acid, 4-nitrothio-, O-ethyl ester

Cat. No.: B12745170
CAS No.: 117666-88-3
M. Wt: 237.28 g/mol
InChI Key: FRDZOKGZHZASRW-VMPITWQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cinnamic acid, 4-nitrothio-, O-ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 4-nitrothiocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of cinnamic acid derivatives often involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, 4-nitrothio-, O-ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cinnamic acid, 4-nitrothio-, O-ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of cinnamic acid, 4-nitrothio-, O-ethyl ester involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed to release cinnamic acid derivatives, which can then exert biological effects through various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinnamic acid, 4-nitrothio-, O-ethyl ester is unique due to the presence of both a nitro group and a thioester linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other cinnamic acid derivatives .

Properties

CAS No.

117666-88-3

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

O-ethyl (E)-3-(4-nitrophenyl)prop-2-enethioate

InChI

InChI=1S/C11H11NO3S/c1-2-15-11(16)8-5-9-3-6-10(7-4-9)12(13)14/h3-8H,2H2,1H3/b8-5+

InChI Key

FRDZOKGZHZASRW-VMPITWQZSA-N

Isomeric SMILES

CCOC(=S)/C=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=S)C=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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